

## Ligritinib (AB801): In Vitro Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ligritinib**, also known as AB801, is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1] AXL signaling is a crucial pathway implicated in various cellular processes, including cell proliferation, survival, migration, and therapeutic resistance in several cancers.[2][3] Overexpression of AXL is correlated with poor prognosis in numerous malignancies, making it a compelling target for cancer therapy.[3] **Ligritinib** effectively blocks the kinase activity of AXL, thereby inhibiting its downstream signaling pathways.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of **Ligritinib** and similar AXL inhibitors.

## **Mechanism of Action and Signaling Pathway**

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its activation can be initiated through binding to its ligand, Growth Arrest-Specific 6 (GAS6), leading to receptor dimerization and autophosphorylation.[2] AXL signaling can also be activated independently of its ligand.[2] Upon activation, AXL triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways, which are critical for tumor progression and survival.[2] **Ligritinib** exerts its therapeutic effect by binding to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.





Click to download full resolution via product page

Caption: AXL Signaling Pathway and Inhibition by Ligritinib.

# Quantitative Data: In Vitro Inhibitory Activity of Ligritinib (AB801)

The inhibitory potency of **Ligritinib** has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values and selectivity profile.



| Assay Type                                  | Target | Species | IC50 (nM) | ATP<br>Concentrati<br>on | Reference |
|---------------------------------------------|--------|---------|-----------|--------------------------|-----------|
| Biochemical<br>HTRF Assay                   | hAXL   | Human   | 1.75      | 700 μΜ                   | [2]       |
| Biochemical<br>HTRF Assay                   | mAXL   | Mouse   | 0.43      | 700 μΜ                   | [4]       |
| Cell-Based<br>pAXL ELISA<br>(100%<br>Serum) | pAXL   | -       | 68        | -                        | [2]       |

Table 1: Ligritinib (AB801) IC50 Values

| Kinase | Kı (nM) | Fold Selectivity over AXL (K <sub>i</sub> ) | Reference |
|--------|---------|---------------------------------------------|-----------|
| AXL    | 0.024   | 1x                                          | [2]       |
| MERTK  | -       | 860x                                        | [2]       |
| TYRO3  | -       | 1400x                                       | [2]       |
| DRAK1  | -       | 47x                                         | [2]       |
| HPK1   | -       | 280x                                        | [2]       |
| TRKA   | -       | 330x                                        | [2]       |

Table 2: Kinase Selectivity Profile of **Ligritinib** (AB801)

## Experimental Protocols Biochemical AXL Kinase Activity Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TRF-FRET) based assay to measure the direct inhibitory effect of **Ligritinib** on AXL kinase activity.





Click to download full resolution via product page

Caption: Biochemical AXL Kinase HTRF Assay Workflow.



#### Materials:

- Recombinant human AXL kinase
- ULight<sup>™</sup>-labeled peptide substrate (e.g., poly-Glu-Tyr)
- Europium-labeled anti-phosphotyrosine antibody
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Ligritinib (AB801)
- DMSO
- Low-volume 384-well white assay plates
- HTRF-compatible microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Ligritinib in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
- Assay Plate Setup: Add 2  $\mu$ L of diluted **Ligritinib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Enzyme Addition: Add 4  $\mu$ L of AXL enzyme solution (pre-diluted in kinase assay buffer) to each well.
- Initiation of Kinase Reaction: Add 4 µL of a mixture containing ATP and ULight<sup>™</sup>-labeled substrate (pre-diluted in kinase assay buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for AXL (e.g., 700 µM as a high concentration).
- Incubation: Incubate the plate at room temperature for 60 minutes.



- Detection: Add 10 μL of the detection mixture containing the Europium-labeled antiphosphotyrosine antibody (diluted in detection buffer) to each well to stop the reaction.
- Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (Europium reference).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm \* 10,000). Plot the percentage of inhibition against the logarithm of the **Ligritinib** concentration and fit the data using a fourparameter logistic model to determine the IC50 value.

### **Cell-Based AXL Phosphorylation Assay (ELISA)**

This protocol measures the ability of **Ligritinib** to inhibit AXL autophosphorylation in a cellular context.





Click to download full resolution via product page

Caption: Cell-Based AXL Phosphorylation ELISA Workflow.



#### Materials:

- Cell line with high AXL expression (e.g., MDA-MB-231)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Ligritinib (AB801)
- GAS6 ligand (optional)
- PBS
- · Cell lysis buffer
- · BCA protein assay kit
- AXL Sandwich ELISA kit (or individual components: capture anti-AXL antibody, detection anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate)
- 96-well microplates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed AXL-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal AXL phosphorylation.
- Compound Treatment: Prepare serial dilutions of Ligritinib in serum-free medium. Add the diluted compound to the cells and incubate for 1-2 hours.
- Stimulation (Optional): To assess inhibition of ligand-induced phosphorylation, stimulate the cells with GAS6 for 15-30 minutes.



- Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and then add cell lysis buffer. Incubate on ice for 10 minutes.
- Protein Quantification: Collect the lysates and determine the protein concentration using a BCA assay.
- ELISA: a. Coat a 96-well ELISA plate with an anti-AXL capture antibody overnight at 4°C. b. Wash the plate and block with a suitable blocking buffer. c. Add equal amounts of protein lysate to each well and incubate. d. Wash the plate and add an anti-phosphotyrosine detection antibody. e. Wash and add an HRP-conjugated secondary antibody. f. Wash and add TMB substrate. Stop the reaction with a stop solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of inhibition against the logarithm of the **Ligritinib** concentration and determine the IC50 value.

### Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of **Ligritinib** (AB801) and other AXL inhibitors. These assays are fundamental for determining the potency, selectivity, and cellular activity of such compounds, which is essential for their preclinical and clinical development in the field of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. arcusbio.com [arcusbio.com]
- 3. arcusbio.com [arcusbio.com]
- 4. arcusbio.com [arcusbio.com]



• To cite this document: BenchChem. [Ligritinib (AB801): In Vitro Assay Protocols and Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579023#ligritinib-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com